molecular formula C5H6O4 B589369 Fumaric Acid Monomethyl Ester-d3 CAS No. 1616345-41-5

Fumaric Acid Monomethyl Ester-d3

Cat. No.: B589369
CAS No.: 1616345-41-5
M. Wt: 133.117
InChI Key: NKHAVTQWNUWKEO-SMQGVBCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaric Acid Monomethyl Ester-d3 is a deuterated organic compound used in a wide range of applications in the pharmaceutical, chemical, and research industries . It is a stable isotopically labeled compound that is used as a deuterated internal standard in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques . It is a derivative of fumaric acid, a dicarboxylic acid that is found in various fruits and vegetables .


Synthesis Analysis

This compound is used as an internal standard in analytical techniques and as a starting material in the synthesis of other deuterated compounds . It is also used in the analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .


Molecular Structure Analysis

This compound has a molecular formula of C5H5D3O4 and a molecular weight of 147.12 g/mol . It is a deuterated form of Fumaric Acid Monomethyl Ester .


Chemical Reactions Analysis

This compound is used in a number of chemical reactions. For instance, it can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor .


Physical and Chemical Properties Analysis

This compound is a colorless, odorless, and crystalline compound that is soluble in water and organic solvents .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Fumaric acid esters (FAEs) are used in treating psoriasis and multiple sclerosis. They primarily contain dimethylfumarate (DMF) which is metabolized into monomethylfumarate (MMF) in vivo. Understanding this pharmacology is crucial for research and therapeutic applications (Mrowietz et al., 2018).

Clinical Utility and Immune Modulation

  • Fumaric acid esters like DMF demonstrate antioxidative, anti-inflammatory, and immune-modulating effects. These properties are significant for the treatment of diseases with oxidative stress and inflammation pathology, offering broad clinical utility (Kourakis et al., 2020).

Immunomodulatory Effects

  • FAEs, particularly DMF, exhibit immunomodulatory effects, impacting CD4+ and CD8+ T-lymphocytes, and influencing NF-κB transcription. This has implications for multiple sclerosis and psoriasis treatment (Moharregh-Khiabani et al., 2009).

Neuroprotective Effects

  • Studies on DMF and MMF indicate neuroprotective effects, particularly in conditions like multiple sclerosis. This involves anti-inflammatory actions in the central nervous system and potential benefits in neurodegenerative diseases (Galloway et al., 2017).

Bioanalytical Studies

  • The development of sensitive LC–MS/MS methods for MMF quantification in human plasma facilitates pharmacokinetic studies, which are critical for understanding the drug's behavior in the body (I. S. et al., 2017).

Cellular Metabolism and Antioxidative Mechanism

  • FAEs affect cellular metabolism, particularly in astrocytes and oligodendrocytes, impacting glutathione levels. This reveals their potential in treating conditions like multiple sclerosis, where cellular metabolism and oxidative stress play significant roles (Schmidt & Dringen, 2010).

Alternative Therapeutics and Biomedical Applications

  • FAEs, including DMF and MMF, have shown potential in a variety of biomedical applications beyond psoriasis and multiple sclerosis. Their roles in modulating inflammatory and oxidative processes open avenues for alternative therapeutics in various diseases (Das et al., 2016).

Mechanism of Action

Target of Action

Fumaric Acid Monomethyl Ester-d3, also known as Monomethyl Fumarate-d3, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . The compound also inhibits Jumonji C domain-containing histone demethylases (JCHDMs) .

Mode of Action

Monomethyl Fumarate-d3 interacts with its targets to bring about changes at the cellular level. It dissociates from Keap-1, allowing Nrf2 to translocate to the nucleus. Therein, Nrf2 binds to the antioxidant response element (ARE) of an array of antioxidant target genes, thereby upregulating their expression and related activity . This interaction results in robust anti-oxidative and anti-inflammatory effects .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also interferes with the cellular redox system .

Pharmacokinetics

Monomethyl Fumarate-d3 is a prodrug that is rapidly converted to monomethyl fumarate (MMF) in vivo It is known that the compound has robust bioavailability .

Result of Action

The action of Monomethyl Fumarate-d3 results in a number of molecular and cellular effects. It reduces retinal neurodegeneration in an Nrf2-dependent manner . It also suppresses inflammatory gene expression, reduces Müller cell gliosis, decreases neuronal cell loss in the ganglion cell layer, and improves retinal function . Furthermore, it has been found to exert a neuronal protective function in the retinal I/R model .

Future Directions

Fumaric Acid Esters, including Fumaric Acid Monomethyl Ester-d3, have been shown to have potential benefits in a number of disease conditions that involve inflammation and oxidative stress . They have robust anti-oxidative and anti-inflammatory effects and are being considered for repurposing and rapid clinical implementation for their management .

Biochemical Analysis

Biochemical Properties

Fumaric Acid Monomethyl Ester-d3 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it disrupts Keap1-Nrf2 binding, leading to the induction of nuclear translocation of Nrf2 . This, in turn, activates a number of downstream antioxidant response genes .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have protective effects against inflammatory disorders such as psoriasis, multiple sclerosis, and Huntington’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it disrupts Keap1-Nrf2 binding, leading to the activation of several antioxidant response genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available and needs further exploration.

Properties

IUPAC Name

(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAVTQWNUWKEO-SMQGVBCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaric Acid Monomethyl Ester-d3
Reactant of Route 2
Fumaric Acid Monomethyl Ester-d3
Reactant of Route 3
Reactant of Route 3
Fumaric Acid Monomethyl Ester-d3
Reactant of Route 4
Fumaric Acid Monomethyl Ester-d3
Reactant of Route 5
Reactant of Route 5
Fumaric Acid Monomethyl Ester-d3
Reactant of Route 6
Fumaric Acid Monomethyl Ester-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.